

CY5.5-COOH Chloride for Flow Cytometry: Application Notes and Protocols

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Compound of Interest

Compound Name: CY5.5-COOH chloride

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Introduction

CY5.5-COOH chloride is a reactive near-infrared (NIR) cyanine dye that serves as a powerful tool for labeling biomolecules, particularly for applications in flow cytometry. Its emission in the far-red spectrum minimizes interference from cellular autofluorescence, leading to an improved signal-to-noise ratio, a critical advantage in multi-color flow cytometry experiments. The carboxylic acid chloride moiety is a highly reactive acylating agent that readily couples with primary and secondary amines, such as the lysine residues on antibodies, to form stable amide bonds. This document provides detailed application notes and protocols for the use of **CY5.5-COOH chloride** in flow cytometry, covering antibody conjugation, cell staining, and data acquisition, with a specific application example in the analysis of intracellular signaling pathways.

Properties of CY5.5 Dye

CY5.5 is a member of the cyanine dye family, known for high molar extinction coefficients and good quantum yields. Its fluorescence in the near-infrared range makes it ideal for deep tissue imaging and for multiplex flow cytometry, as it reduces spectral overlap with many common fluorophores.^[1]

Spectral Properties:

- Excitation Maximum: ~675 nm[2]
- Emission Maximum: ~694 nm[2]
- Recommended Laser Lines: 633 nm (HeNe) or 640 nm (Red Diode)

Quantitative Data: Comparison of Far-Red Fluorochromes

When selecting a fluorochrome for flow cytometry, it is crucial to consider its performance characteristics. The following table provides a comparison of CY5.5 with other commonly used far-red dyes.

Feature	CY5.5	Alexa Fluor 647	APC (Allophycocyanin)	APC-Cy7
Excitation Max (nm)	~675	~650	~650	~650
Emission Max (nm)	~694	~668	~660	~779
Molar Extinction Coefficient (cm ⁻¹ M ⁻¹)	~250,000	~270,000	~700,000	~200,000
Quantum Yield (Φ)	~0.23	~0.33	~0.68	Not readily available
Relative Brightness	Bright	Very Bright	Very Bright	Bright
Photostability	Good	Excellent	Moderate	Moderate

Data compiled from multiple sources.[3][4][5][6] Brightness is a product of the molar extinction coefficient and quantum yield.

Experimental Protocols

Protocol 1: Conjugation of CY5.5-COOH Chloride to an Antibody

This protocol describes the covalent labeling of an antibody with **CY5.5-COOH chloride**. The highly reactive acyl chloride will readily react with primary amines on the antibody. Due to the high reactivity of acyl chlorides and their susceptibility to hydrolysis in aqueous solutions, the reaction should be performed efficiently and under optimized conditions.^{[7][8]}

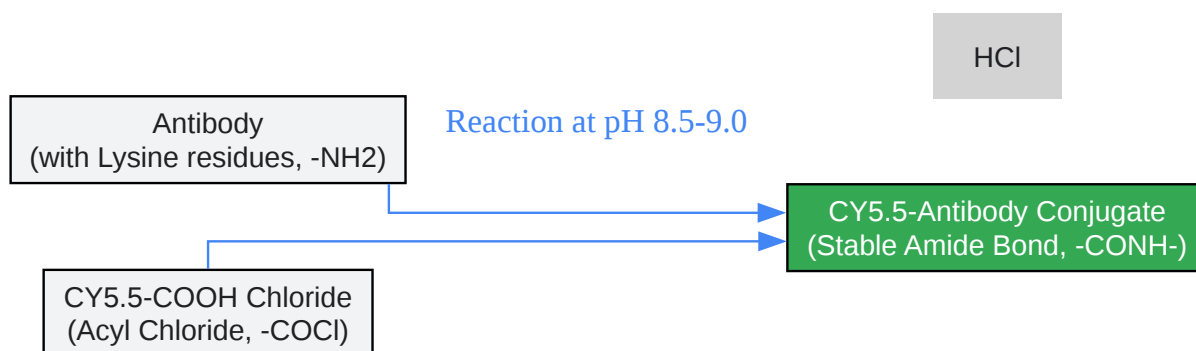
Materials:

- Purified antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. Avoid buffers containing Tris or glycine.
- **CY5.5-COOH chloride**
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5-9.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Purification column (e.g., Sephadex G-25)
- Storage Buffer: PBS with 0.1% BSA and 0.02% sodium azide

Procedure:

- Antibody Preparation: Dialyze the antibody against 1X PBS, pH 7.4 to remove any amine-containing buffers or stabilizers. Adjust the antibody concentration to 2-10 mg/mL in PBS.
- Dye Preparation: Immediately before use, dissolve **CY5.5-COOH chloride** in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
- Reaction Setup:
 - Transfer the desired amount of antibody to a reaction tube.

- Add Reaction Buffer to the antibody solution to achieve a final concentration of 0.1 M and a pH of 8.5-9.0.
- Immediately add the dissolved **CY5.5-COOH chloride** to the antibody solution while gently vortexing. A molar dye-to-protein ratio of 8:1 to 15:1 is a good starting point for IgG antibodies. This ratio should be optimized for each specific antibody.
- Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
- Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted dye. Incubate for 30 minutes at room temperature.
- Purification: Separate the labeled antibody from the unconjugated dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with Storage Buffer.
- Characterization (Optional but Recommended): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~675 nm (for CY5.5).



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Diagram 1: Antibody Conjugation with **CY5.5-COOH Chloride**.

Protocol 2: Cell Surface Staining for Flow Cytometry

This protocol provides a general procedure for staining cell surface markers on suspended cells using a CY5.5-conjugated antibody.

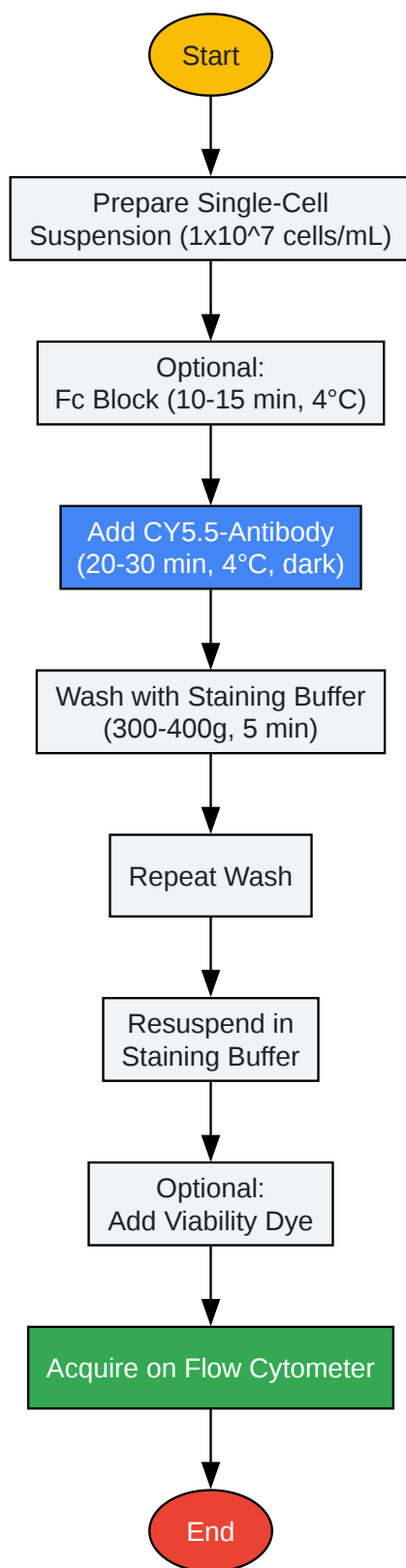
Materials:

- Cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)
- CY5.5-conjugated primary antibody
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
- (Optional) Fc block reagent
- (Optional) Viability dye (e.g., Propidium Iodide, 7-AAD)
- FACS tubes

Procedure:

- Cell Preparation: Prepare a single-cell suspension at a concentration of 1×10^7 cells/mL in ice-cold Flow Cytometry Staining Buffer.
- Fc Blocking (Optional): If staining cells that express Fc receptors (e.g., macrophages, B cells), pre-incubate the cells with an Fc block reagent for 10-15 minutes at 4°C to prevent non-specific antibody binding.
- Staining:
 - Aliquot 100 µL of the cell suspension (1×10^6 cells) into FACS tubes.
 - Add the predetermined optimal concentration of the CY5.5-conjugated antibody to the cells.
 - Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
- Washing:
 - Add 2-3 mL of ice-cold Flow Cytometry Staining Buffer to each tube.
 - Centrifuge at 300-400 x g for 5 minutes at 4°C.
 - Carefully decant the supernatant.

- Repeat the wash step twice.
- Resuspension and Data Acquisition:
 - Resuspend the cell pellet in 300-500 μ L of Flow Cytometry Staining Buffer.
 - (Optional) Add a viability dye just before analysis to exclude dead cells.
 - Acquire the samples on a flow cytometer equipped with a 633 nm or 640 nm laser.



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Diagram 2: Workflow for cell surface staining.

Protocol 3: Intracellular Staining for Signaling Pathway Analysis

CY5.5-conjugated antibodies are valuable for analyzing intracellular signaling pathways, such as the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3), a key event in cytokine signaling.^{[9][10]}

Materials:

- In addition to materials from Protocol 2:
- Fixation Buffer (e.g., 2-4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 90% ice-cold methanol or a commercial permeabilization buffer)
- CY5.5-conjugated anti-phospho-STAT3 (pSTAT3) antibody

Procedure:

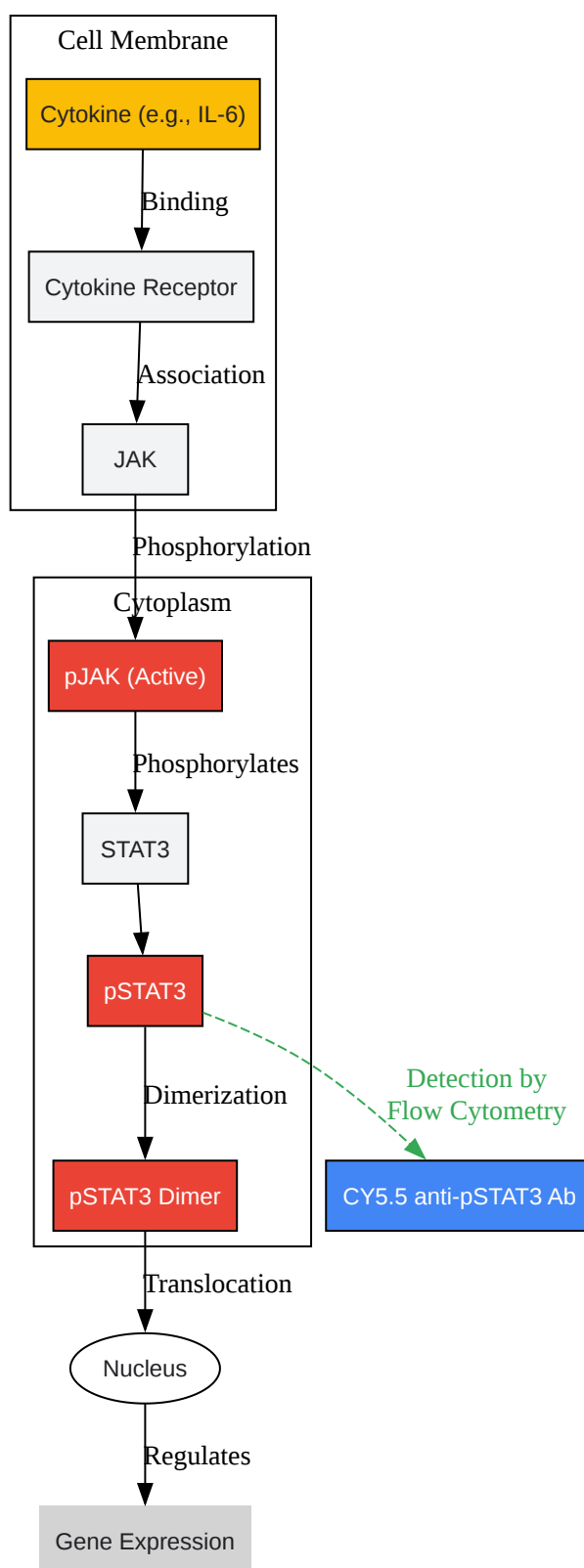
- Cell Stimulation (if applicable): Culture cells under desired conditions and stimulate with an appropriate ligand (e.g., IL-6) to induce STAT3 phosphorylation. Include an unstimulated control.
- Cell Fixation:
 - After stimulation, immediately fix the cells by adding an equal volume of Fixation Buffer and incubate for 10-15 minutes at room temperature.
 - Wash the cells twice with Flow Cytometry Staining Buffer.
- Permeabilization:
 - Resuspend the fixed cells in ice-cold Permeabilization Buffer.
 - Incubate on ice for 30 minutes.
 - Wash the cells twice with Flow Cytometry Staining Buffer.

- Intracellular Staining:
 - Resuspend the permeabilized cell pellet in 100 μ L of Flow Cytometry Staining Buffer.
 - Add the CY5.5-conjugated anti-pSTAT3 antibody.
 - Incubate for 30-60 minutes at room temperature in the dark.
- Washing and Data Acquisition:
 - Wash the cells twice with Flow Cytometry Staining Buffer.
 - Resuspend the cells in 300-500 μ L of Staining Buffer.
 - Acquire data on a flow cytometer.

Application Example: Analysis of the JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is a critical cascade for a multitude of cytokines and growth factors, playing a central role in immunity, cell proliferation, and differentiation.^[11]

Dysregulation of this pathway is implicated in various diseases, including cancers and autoimmune disorders. Flow cytometry using fluorochrome-conjugated antibodies against phosphorylated STAT proteins is a powerful method to analyze the activation state of this pathway at the single-cell level.^[12]



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Diagram 3: Simplified JAK/STAT3 signaling pathway.

Troubleshooting

Issue	Possible Cause	Solution
Low fluorescence signal	- Suboptimal dye-to-protein ratio- Low antibody concentration- Photobleaching	- Optimize the DOL during conjugation.- Titrate the antibody to find the optimal staining concentration.- Protect the dye and conjugates from light.
High background staining	- Non-specific antibody binding- High dye-to-protein ratio	- Use an Fc block.- Include a viability dye to exclude dead cells.- Reduce the DOL.
Poor cell viability	- Harsh cell preparation- Toxicity of reagents	- Handle cells gently and keep them on ice.- Use high-quality, azide-free buffers for live-cell applications.
No signal in intracellular staining	- Inefficient fixation/permeabilization- Phosphatase activity	- Optimize fixation and permeabilization steps for your cell type.- Add phosphatase inhibitors to buffers.

Conclusion

CY5.5-COOH chloride is a valuable reagent for labeling antibodies and other proteins for flow cytometry. Its far-red fluorescence minimizes autofluorescence and allows for its inclusion in complex multi-color panels. The protocols provided herein offer a framework for successful conjugation and staining, enabling researchers to effectively utilize this fluorophore for a wide range of applications, including the detailed analysis of intracellular signaling events. As with any fluorescent labeling, optimization of conjugation and staining conditions is crucial for achieving the best results.

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